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Abstract
This document provides a comprehensive guide with detailed protocols for the analytical

characterization of 2-Hydroxy-N-methyl-N-phenylacetamide. The methodologies outlined

herein are designed for researchers, quality control analysts, and drug development

professionals, ensuring robust and reliable characterization of the compound's identity, purity,

and stability. The protocols cover a multi-faceted approach, integrating chromatographic and

spectroscopic techniques. This guide emphasizes not only the procedural steps but also the

underlying scientific rationale, enabling users to adapt and troubleshoot methods effectively.

Introduction
2-Hydroxy-N-methyl-N-phenylacetamide (CAS: 42404-09-1) is a substituted acetamide

derivative.[1] As with any chemical entity intended for research or pharmaceutical development,

its thorough characterization is a critical prerequisite. Establishing a comprehensive analytical
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profile ensures the material's identity, quantifies its purity, and identifies any related substances

or impurities that could impact its properties or performance.

This guide presents an integrated analytical workflow, leveraging orthogonal techniques to

build a complete profile of the molecule. We will detail methods for separation and

quantification using High-Performance Liquid Chromatography (HPLC), and structural

elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.

Property Value Source

IUPAC Name
2-hydroxy-N-methyl-N-

phenylacetamide
PubChem[1]

CAS Number 42404-09-1 PubChem[1]

Molecular Formula C₉H₁₁NO₂ PubChem[1]

Molecular Weight 165.19 g/mol PubChem[1]

SMILES CN(C1=CC=CC=C1)C(=O)CO PubChem[1]

InChIKey
PNEABRNAYDDYJK-

UHFFFAOYSA-N
PubChem[1]

Chromatographic Analysis for Purity and
Quantification
Chromatographic methods are the cornerstone for assessing the purity of a compound and

quantifying it in various matrices. For N-substituted acetamides, High-Performance Liquid

Chromatography (HPLC) is a primary technique due to its high resolution and sensitivity.[2]

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
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Principle and Rationale: RP-HPLC is the method of choice for polar to moderately non-polar

compounds like 2-Hydroxy-N-methyl-N-phenylacetamide. The stationary phase is non-polar

(e.g., C18), and the mobile phase is polar. The analyte is retained on the column based on its

hydrophobicity. The inclusion of a hydroxyl group in the target molecule increases its polarity

compared to its parent compound, N-methyl-N-phenylacetamide, leading to earlier elution

times under typical RP conditions. The use of an acidic modifier (e.g., phosphoric or formic

acid) in the mobile phase is crucial to suppress the ionization of any acidic or basic functional

groups, ensuring sharp, symmetrical peaks.[3][4] For coupling with mass spectrometry, a

volatile acid like formic acid is required to prevent salt deposition in the MS source.[3][4][5]

Experimental Protocol: Purity Determination by RP-HPLC

Instrumentation:

HPLC system with UV-Vis or Photodiode Array (PDA) detector.

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

Acetonitrile (MeCN), HPLC grade.

Water, HPLC grade or ultrapure.

Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.

2-Hydroxy-N-methyl-N-phenylacetamide reference standard.

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.

Detection Wavelength: 240 nm (or scan 200-400 nm with PDA).

Injection Volume: 10 µL.

Sample Preparation:

Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50

mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

Sample Solution: Prepare the sample to be tested at the same concentration.

Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

Inject the standard solution six times.

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

The tailing factor should be ≤ 2.0.

The theoretical plates should be ≥ 2000.

Analysis and Data Interpretation:

Inject the sample solution.

Determine the area percent of the main peak to assess purity. Identify and quantify any

impurities against the main peak or a qualified impurity standard.

Workflow Diagram: RP-HPLC Analysis
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Caption: Workflow for purity analysis by RP-HPLC.

Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide information about the molecule's structure, functional groups,

and connectivity, serving as definitive identity tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR is the most powerful technique for unambiguous structural

confirmation. ¹H NMR provides information on the number, environment, and connectivity of

protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 2-Hydroxy-N-
methyl-N-phenylacetamide, we expect distinct signals for the N-methyl group, the methylene

protons adjacent to the hydroxyl group, and the aromatic protons of the phenyl ring.

Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Data Interpretation:

¹H NMR: Correlate the integrated signal areas to the number of protons. Analyze chemical

shifts (δ) and splitting patterns (J-coupling) to assign protons to their respective positions

in the structure.
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¹³C NMR: Identify the number of signals corresponding to unique carbons. Use chemical

shift prediction databases and techniques like DEPT to aid in assignments.

Table of Expected NMR Chemical Shifts (Predicted)

Group ¹H Shift (δ, ppm) ¹³C Shift (δ, ppm) Multiplicity (¹H)

N-CH₃ ~3.2 ~37 Singlet

CO-CH₂-OH ~4.2 ~60 Singlet

CH₂-OH ~5.0-5.5 - Broad Singlet

Aromatic C-H ~7.2-7.5 ~126-142 Multiplets

C=O (Amide) - ~170 -

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Rationale: FT-IR spectroscopy is used to identify the presence of specific

functional groups by measuring the absorption of infrared radiation. It is a rapid and reliable

technique for confirming the key structural motifs of the molecule, such as the hydroxyl, amide

carbonyl, and aromatic ring. Data for the related N-methyl-N-phenylacetamide shows a

characteristic amide stretch.[6]

Protocol: FT-IR Analysis

Instrumentation: FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr

press).

Sample Preparation:

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Press the mixture into a

transparent pellet.

Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
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Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's

functional groups.

Table of Expected FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3200 - 3500 (Broad) Hydroxyl group

C-H Stretch (Aromatic) 3000 - 3100 Phenyl group C-H

C-H Stretch (Aliphatic) 2850 - 3000 Methyl and Methylene C-H

C=O Stretch (Amide I) 1640 - 1680 (Strong) Amide carbonyl

C=C Stretch 1450 - 1600 Aromatic ring

C-N Stretch 1200 - 1350 Amide C-N bond

C-O Stretch 1000 - 1250 Hydroxyl C-O bond

Mass Spectrometry (MS)
Principle and Rationale: MS provides the exact molecular weight of the compound and offers

structural information through analysis of its fragmentation patterns. When coupled with a

chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both identification and

quantification. The electron ionization (EI) mass spectrum of the related N-methyl-N-

phenylacetamide is available and provides a basis for predicting fragmentation.[6]

Protocol: Mass Spectrometry

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization for LC-MS, Electron Ionization for GC-MS or direct infusion).

Analysis:

LC-MS: Utilize the HPLC method described in Section 2.1 with a formic acid modifier.

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)

and infuse it directly into the MS source.
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Data Interpretation:

Identify the molecular ion peak ([M+H]⁺ for ESI⁺, [M]⁺˙ for EI).

Analyze the fragmentation pattern to confirm the structure. Key fragments would arise

from the cleavage of the amide bond or loss of the hydroxymethyl group.

Diagram: Predicted ESI-MS Fragmentation Pathway
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Caption: General workflow for a forced degradation study.

Conclusion
The characterization of 2-Hydroxy-N-methyl-N-phenylacetamide requires an orthogonal set

of analytical techniques. The protocols detailed in this application note provide a robust

framework for confirming the identity, assessing the purity, and evaluating the stability of this

compound. By combining RP-HPLC for separation and quantification with spectroscopic

methods (NMR, FT-IR, MS) for structural confirmation, researchers can generate a

comprehensive and reliable data package suitable for a wide range of scientific and

developmental applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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